molecular formula C16H16INO B11170635 2-iodo-N-(2,4,6-trimethylphenyl)benzamide

2-iodo-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B11170635
M. Wt: 365.21 g/mol
InChI Key: BVPDKPRXUIHIGA-UHFFFAOYSA-N
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Description

2-iodo-N-(2,4,6-trimethylphenyl)benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a trimethylphenyl group attached to the nitrogen atom of the amide group. Aromatic amides are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 2-iodobenzoic acid with 2,4,6-trimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2,4,6-trimethylphenyl)benzamide undergoes various types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N-(2,4,6-trimethylphenyl)benzamide, while oxidation with hydrogen peroxide would produce this compound N-oxide .

Scientific Research Applications

2-iodo-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-iodo-N-(2,4,6-trimethylphenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the iodine atom with the steric and electronic effects of the trimethylphenyl group. This combination makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

2-iodo-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H16INO/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17/h4-9H,1-3H3,(H,18,19)

InChI Key

BVPDKPRXUIHIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2I)C

Origin of Product

United States

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